molecular formula C26H20FN3O B11086464 7-[2-(4-fluorophenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

7-[2-(4-fluorophenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B11086464
M. Wt: 409.5 g/mol
InChI Key: BSHKZIFFOPFZOR-UHFFFAOYSA-N
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Description

7-(4-Fluorophenethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions to form the pyrrolo[2,3-d]pyrimidine core . The key steps include:

    Condensation Reaction: Dimethyl malonate is condensed with an appropriate aldehyde to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution: The core is then substituted with fluorophenethyl and diphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce by-products. Methods such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with molecular targets such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways involved in cell growth, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Fluorophenethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenethyl group enhances its binding affinity to molecular targets, while the diphenyl groups contribute to its stability and solubility .

Properties

Molecular Formula

C26H20FN3O

Molecular Weight

409.5 g/mol

IUPAC Name

7-[2-(4-fluorophenyl)ethyl]-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H20FN3O/c27-21-13-11-18(12-14-21)15-16-30-24(20-9-5-2-6-10-20)22(19-7-3-1-4-8-19)23-25(30)28-17-29-26(23)31/h1-14,17H,15-16H2,(H,28,29,31)

InChI Key

BSHKZIFFOPFZOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C(=O)NC=N3)CCC4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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